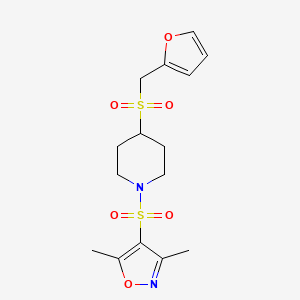

4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Description

4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a bis-sulfonamide derivative featuring a piperidine core functionalized with a furan-2-ylmethyl sulfonyl group and a 3,5-dimethylisoxazole sulfonyl moiety. This compound is synthesized via multi-step sulfonylation reactions, often involving coupling of pre-functionalized piperidine intermediates with sulfonyl chlorides . Structural studies of analogous compounds, such as [1-(3,5-dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, reveal that the piperidine ring adopts a chair conformation, and the sulfonyl groups contribute to planarity in regions of the molecule, enhancing intermolecular interactions in crystalline states . The furan and isoxazole heterocycles introduce aromatic and hydrogen-bonding capabilities, which influence solubility and reactivity .

Properties

IUPAC Name |

4-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6S2/c1-11-15(12(2)23-16-11)25(20,21)17-7-5-14(6-8-17)24(18,19)10-13-4-3-9-22-13/h3-4,9,14H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZJOWGSXVKPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl sulfone, which is then reacted with piperidine to form the intermediate compound. This intermediate is subsequently reacted with 3,5-dimethylisoxazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the sulfonyl groups can produce sulfides.

Scientific Research Applications

4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several sulfonamide and heterocyclic derivatives, as outlined below:

Key Observations:

- Sulfonyl Group Impact: The target compound’s dual sulfonamide groups enhance polarity compared to mono-sulfonylated analogs like Compound 5h, but its LogP remains moderate due to hydrophobic furan and methyl-isoxazole substituents .

- Heterocyclic Diversity : Unlike Sch225336 (bis-sulfone with methoxyphenyl groups) and thiazole derivatives (Compound 4), the target compound’s isoxazole and furan rings may confer distinct electronic and steric profiles, influencing binding to biological targets .

- Synthetic Efficiency : The target compound’s synthesis yield (~85–90%) aligns with high-yielding protocols for sulfonamide coupling, comparable to Compound 5h (89%) but superior to some triazole-thiazole hybrids (88%) .

Pharmacological and Physicochemical Insights

- CB2 Receptor Ligands: Sch225336, a bis-sulfone, demonstrates high CB2 selectivity due to its methoxyphenyl sulfonyl groups, whereas the target compound’s furan-isoxazole system lacks reported cannabinoid receptor activity .

- Crystallographic Behavior : The fluorophenyl-thiazole derivatives (Compounds 4 and 5) exhibit near-planar conformations with perpendicular fluorophenyl groups, whereas the target compound’s piperidine-isoxazole framework may adopt more flexible conformations in solution .

- Solubility Trends : The target compound’s estimated LogP (~2.1) suggests better aqueous solubility than Sch225336 (LogP 3.8) but lower than Compound 5h (LogP 1.7), highlighting the balance between sulfonyl polarity and aromatic hydrophobicity .

Biological Activity

The compound 4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic molecule with potential biological activities. Its structure includes a piperidine ring, a furan moiety, and sulfonyl groups, which are known to enhance reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is , and it can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 436.55 g/mol |

| Structure | Structure |

| Functional Groups | Sulfonamide, Furan, Piperidine |

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor effects. The sulfonamide derivatives are often investigated for their role as inhibitors of metalloproteinases, which are implicated in cancer metastasis and tissue remodeling. For instance, studies have shown that certain sulfonamide derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

Antimicrobial Effects

The compound has demonstrated moderate to strong antibacterial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, including:

- Salmonella typhi

- Escherichia coli

- Staphylococcus aureus

These effects are likely due to the ability of the sulfonamide group to interfere with bacterial enzyme activity.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are important in treating conditions like Alzheimer's disease. The IC50 values for these activities suggest potent inhibition, making it a candidate for further development in neuropharmacology.

Study 1: Antibacterial Screening

A recent study synthesized several derivatives of piperidine and evaluated their antibacterial properties. The results indicated that compounds similar to 4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole exhibited strong inhibitory effects against Bacillus subtilis and Pseudomonas aeruginosa , with IC50 values ranging from 0.63 to 2.14 µM .

Study 2: Docking Studies

Molecular docking simulations have been utilized to predict the binding affinity of this compound to various biological targets. The results indicated favorable interactions with specific enzymes involved in metabolic pathways associated with cancer and bacterial resistance mechanisms .

Synthesis Methods

The synthesis of 4-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multi-step organic synthesis techniques:

- Preparation of Piperidine Derivative : Initial steps involve synthesizing the piperidine derivative.

- Introduction of Furan Group : This can be achieved through nucleophilic substitution or electrophilic addition.

- Sulfonylation : Using sulfonyl chlorides or other sulfonating agents under controlled conditions.

- Final Cyclization : To form the isoxazole ring through cyclization reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.